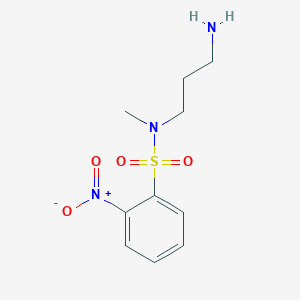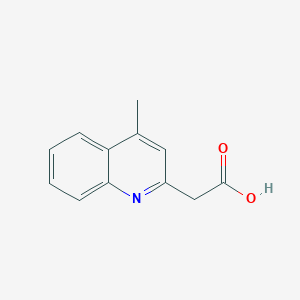
2-(4-Methylquinolin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylquinolin-2-YL)acetic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the acetic acid moiety in this compound adds to its chemical versatility, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylquinolin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Functionalization: The 4-methylquinoline undergoes a series of reactions to introduce the acetic acid moiety at the 2-position.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylquinolin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-(4-Methylquinolin-2-YL)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylquinolin-2-YL)acetic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
2-Methylquinoline-4-carboxylic acid: Similar but with the carboxylic acid group at the 4-position instead of the 2-position.
Uniqueness
2-(4-Methylquinolin-2-YL)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-6-9(7-12(14)15)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
UCXISQKRNYNSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


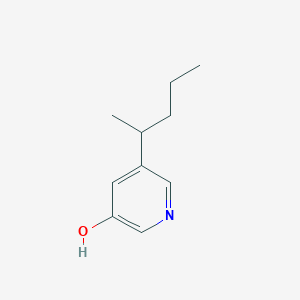
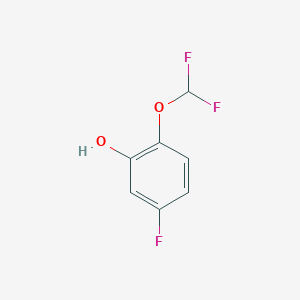
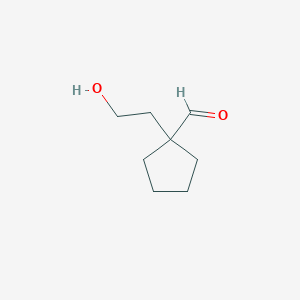
![N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13272236.png)

![3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13272244.png)
![5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol](/img/structure/B13272249.png)
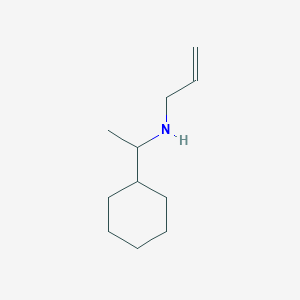
![Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-](/img/structure/B13272277.png)
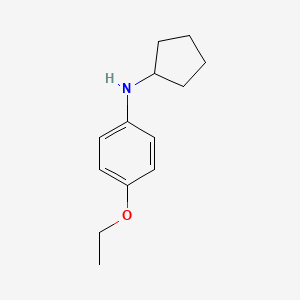
![Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine](/img/structure/B13272297.png)
![2-{3-Chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-13-yl}acetic acid](/img/structure/B13272299.png)

